molecular formula C6H10F2O2 B14025233 (4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol

(4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol

Cat. No.: B14025233
M. Wt: 152.14 g/mol
InChI Key: BOVQDYZOVCRRPB-UHFFFAOYSA-N
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Description

(4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol is a chemical compound with the molecular formula C6H10F2O2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features two fluorine atoms at the 4-position and a methanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol typically involves the introduction of fluorine atoms into the tetrahydropyran ring. One common method is the reaction of tetrahydropyran derivatives with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated compounds. Its structural similarity to natural substrates allows it to act as a competitive inhibitor in enzymatic reactions .

Medicine

Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for designing new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The methanol group can participate in nucleophilic or electrophilic reactions, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-2-methanol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    4-Fluorotetrahydropyran-2-methanol: Contains only one fluorine atom, leading to different steric and electronic effects.

    2,2-Difluorotetrahydropyran: Fluorine atoms are positioned differently, affecting the overall reactivity and stability.

Uniqueness

(4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol is unique due to the presence of two fluorine atoms at the 4-position, which significantly alters its chemical properties compared to similar compounds

Properties

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

IUPAC Name

(4,4-difluorooxan-2-yl)methanol

InChI

InChI=1S/C6H10F2O2/c7-6(8)1-2-10-5(3-6)4-9/h5,9H,1-4H2

InChI Key

BOVQDYZOVCRRPB-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1(F)F)CO

Origin of Product

United States

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